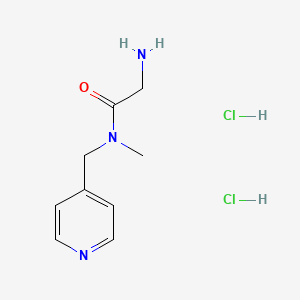

2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride

Description

2-Amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride (CAS: 1240526-50-4) is a dihydrochloride salt of a substituted acetamide featuring a pyridin-4-ylmethyl group and a methylamino moiety. Its molecular formula is C₁₀H₁₇Cl₂N₃O, with a molecular weight of 217.22 g/mol . The compound’s structure combines a flexible acetamide backbone with a rigid pyridine ring, enabling diverse intermolecular interactions such as hydrogen bonding and π-stacking.

Properties

IUPAC Name |

2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-12(9(13)6-10)7-8-2-4-11-5-3-8;;/h2-5H,6-7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZPGPWFWXFADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=NC=C1)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation

The key step is the condensation reaction between 2-aminoacetamide and N-methyl-N-(pyridin-4-ylmethyl)amine. This is typically carried out in an appropriate solvent (e.g., ethers, methylene chloride) with catalytic or stoichiometric activating agents to promote amide bond formation. Reaction temperatures are maintained between 30–60 °C, and reaction times vary from several hours to overnight to ensure completion.

Protection and Deprotection Steps

In some synthetic protocols, amino groups are protected to prevent side reactions. For example, glycine methyl ester hydrochloride can be protected by tert-butyl dicarbonate (Boc protection) in the presence of alkali catalysts at 0–30 °C. After the amide bond formation, the Boc group is removed under acidic conditions (e.g., hydrogen chloride in ethanol or ethyl acetate at 30–60 °C), which simultaneously facilitates the formation of the dihydrochloride salt.

Industrial Scale Adaptations

For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance reproducibility, yield, and purity. The process parameters are optimized for:

- Controlled temperature and pressure,

- Efficient mixing,

- Minimized waste generation.

Typical yields for industrial processes range between 78% and 82%, with purity exceeding 99%.

Representative Industrial Preparation Process

| Step | Reagents and Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Amino Group Protection | Glycine methyl ester hydrochloride + tert-butyl dicarbonate, alkali catalyst, 0–30 °C, 2 h | 96.2 | 98.8 | Boc-glycine methyl ester intermediate |

| Amide Formation | Boc-glycine methyl ester + N,N-dimethylaniline, ether solvent, 30–60 °C, 24 h, 0.1 MPa | 91.2 | 98.6 | N,N-dimethyl-Boc intermediate |

| Deprotection and Salt Formation | N,N-dimethyl-Boc intermediate + 34% HCl in ethanol, 30–60 °C, 1 h | 90.5 | 99.0 | Final product: this compound |

This sequence ensures high purity and yield with mild reaction conditions and straightforward operations, suitable for scale-up production.

Reaction Conditions and Parameters

- Solvents: Ethers (e.g., MTBE), methylene chloride, ethyl acetate, ethanol.

- Temperature: 0–60 °C depending on step.

- Pressure: Atmospheric to 0.1 MPa in autoclave for amide formation.

- Catalysts: Alkali catalysts for protection step; no strong catalysts required for amide bond formation.

- Molar Ratios: Typically 1:1 to 1:25 for amide formation reagents to ensure complete conversion.

Analytical and Purity Data

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and purity at each stage:

| Compound | 1H NMR Chemical Shifts (δ, ppm) |

|---|---|

| Boc-glycine methyl ester | 1.38 (tert-butyl methyls), 3.68 (methyl esters), 3.90 (methylene), 7.90 (amino) |

| N,N-dimethyl-Boc intermediate | Signals consistent with dimethyl and Boc groups |

| Final dihydrochloride salt | 2.90 (methyls on N), 3.54 (methylene), 5.12 (amino) |

Purity is typically confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC), with target purity >98.5% after each major step and >99% for the final product.

Summary of Advantages of the Method

- Uses inexpensive and readily available raw materials.

- Mild reaction conditions reduce side reactions and degradation.

- High purity and yield suitable for pharmaceutical and research applications.

- Scalable for industrial production with minimal waste generation.

- Straightforward work-up and crystallization steps facilitate product isolation.

Additional Notes on Chemical Reactivity

The compound’s preparation benefits from the stability of the amide bond and the ability to form stable dihydrochloride salts, which enhance solubility and handling. The presence of the pyridin-4-ylmethyl substituent requires careful control of reaction conditions to avoid side reactions such as substitution or oxidation during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride and related compounds:

Structural and Functional Differences

Pyridine vs. Heterocyclic Substitutions: The pyridin-4-ylmethyl group in the target compound contrasts with the indazole in and piperidine in . Piperidine derivatives, such as , exhibit increased basicity due to the aliphatic amine, influencing solubility and pharmacokinetics .

Chloride Substitution Patterns :

- The dichlorophenyl group in introduces steric bulk and electron-withdrawing effects, reducing conformational flexibility compared to the pyridin-4-ylmethyl group. This impacts crystal packing, as seen in the dihedral angles (44.5°–77.5°) between aromatic rings .

Hydrogen Bonding Networks :

- The dihydrochloride salts (e.g., ) exhibit stronger ionic interactions than neutral amides. For example, forms R₂²(10) hydrogen-bonded dimers, while utilizes N–H⋯O and N–H⋯Cl interactions for stabilization.

Physicochemical and Pharmacokinetic Properties

- Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than non-ionic analogs due to ionic dissociation.

- LogP : Pyridine-containing compounds (ClogP ~1.5–2.0) are less lipophilic than dichlorophenyl derivatives (ClogP ~3.5–4.0), affecting blood-brain barrier penetration .

Research Findings and Implications

Crystallographic Insights :

- Pyridine-containing compounds often exhibit planar amide groups, as seen in , but steric effects from substituents (e.g., dichlorophenyl) induce torsional strain, altering packing motifs .

- Dihydrochloride salts form dense ionic lattices, as inferred from Mercury CSD analyses , enhancing thermal stability .

In contrast, indazole derivatives (e.g., ) are known kinase inhibitors.

Biological Activity

2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride is a synthetic compound with the molecular formula and a molecular weight of 252.14 g/mol. This compound, characterized by its unique structural features, has garnered attention in various biological studies due to its potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyridine ring linked to an acetamide group, with two hydrochloride ions enhancing its solubility. The presence of the amino and N-methyl groups contributes to its biological activity, impacting its interaction with various biological targets.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. Preliminary studies suggest that it may influence cellular processes through these interactions, although the exact molecular pathways remain under investigation.

Antitumor Effects

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). For instance, treatment with the compound at a concentration of 10 µM resulted in a 55% reduction in cell viability after three days .

Binding Affinity

The compound has shown promising binding affinity towards certain receptors involved in cancer progression. Its selectivity profile indicates that it may act as an antagonist for specific targets, providing a basis for further therapeutic exploration.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals distinct biological properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-amino-N-(pyridin-2-yl)acetamide dihydrochloride | C7H9N3O | Different pyridine position; potential different biological activity |

| N-(pyridin-4-yl)acetamide dihydrochloride | C8H10ClN3O | Lacks amino group; altered pharmacological profile |

| This compound | C9H15Cl2N3O | Additional methyl group; may enhance lipophilicity |

This table illustrates how variations in structure can lead to differing biological activities and pharmacological profiles.

Case Studies

- Antitumor Activity : A study evaluated the compound's effects on MDA-MB-231 cells, demonstrating significant inhibition of cell growth and induction of apoptosis. The compound was well tolerated in vivo, indicating its potential for further development as an anticancer therapeutic .

- Receptor Interaction : Another investigation focused on the binding characteristics of the compound to AM receptors, showing high selectivity for AM2 over AM1 receptors. This selectivity is crucial for minimizing side effects while maintaining therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-(aminomethyl)pyridine with methylamine and chloroacetyl chloride under basic conditions (e.g., triethylamine in DMF) forms the acetamide backbone, followed by dihydrochloride salt formation using HCl gas . Yield optimization requires precise stoichiometry, inert atmosphere, and temperature control (e.g., 0–5°C during salt formation to prevent decomposition). Intermediate purification via recrystallization (ethanol/water mixtures) enhances purity .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR confirm backbone structure and substituent positions. For example, pyridinyl protons appear as distinct aromatic signals (δ 8.5–8.7 ppm), while methyl groups resonate at δ 2.3–3.1 ppm .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for the dihydrochloride salt’s counterion interactions .

- Mass Spectrometry : ESI-MS (positive mode) verifies molecular weight (e.g., [M+H] at m/z 226.1) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Freely soluble in water (>50 mg/mL at 25°C) due to the dihydrochloride salt’s ionic nature. Solubility in DMSO and ethanol is moderate (10–20 mg/mL) .

- Stability : Hygroscopic; store desiccated at -20°C. Degrades in basic media (pH > 8) via hydrolysis of the acetamide bond. Stability assays (HPLC monitoring at 254 nm) confirm >95% purity after 6 months when stored properly .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in scale-up production?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., overalkylation) .

- Catalysis : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) introduces pyridinylmethyl groups with higher regioselectivity .

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., pH, solvent polarity) affecting yield. For example, a 15% yield increase was achieved by adjusting DMF/water ratios during salt formation .

Q. How do crystallographic data resolve contradictions in proposed molecular configurations?

- Methodological Answer : Discrepancies between NMR and computational models (e.g., gauche vs. anti conformers) are resolved via:

- High-Resolution XRD : SHELXL refines thermal displacement parameters to confirm the pyridinylmethyl group’s spatial orientation .

- Cambridge Structural Database (CSD) Cross-Validation : Compare bond metrics (e.g., C-N bond length: 1.33–1.35 Å) with similar acetamide derivatives .

Q. What in vitro assays are suitable for elucidating this compound’s mechanism of action in neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement (e.g., -labeled ligands for NMDA or GABA receptors) quantifies affinity (IC) .

- Calcium Imaging : FLIPR assays measure intracellular Ca flux in neuronal cell lines (e.g., SH-SY5Y) to assess functional activity .

- Molecular Dynamics Simulations : AMBER or GROMACS models predict interactions with receptor binding pockets (e.g., docking to GluN2B subunits) .

Q. How can computational methods predict metabolic pathways and toxicity risks?

- Methodological Answer :

- ADMET Prediction : SwissADME or ProTox-II software evaluates cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation) and hepatotoxicity .

- Metabolite Identification : In silico fragmentation (e.g., Mass Frontier) matches MS/MS data to predicted metabolites (e.g., N-demethylated or hydrolyzed products) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., ICH guidelines).

- Multi-Technique Validation : Combine DSC (melting point), IR (amide I/II bands), and -NMR to cross-verify data .

- Batch Variability Analysis : Assess salt stoichiometry (e.g., 1:2 HCl ratio via elemental analysis) to identify impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.